molecular formula C8H4F6S B1297511 3,5-Bis(trifluoromethyl)benzenethiol CAS No. 130783-02-7

3,5-Bis(trifluoromethyl)benzenethiol

Cat. No.: B1297511
CAS No.: 130783-02-7
M. Wt: 246.17 g/mol
InChI Key: KCAQWPZIMLLEAF-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)benzenethiol, also known as 3,5-bis(trifluoromethyl)thiophenol, is an organic compound with the molecular formula C8H4F6S. It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, along with a thiol group. This compound is a clear colorless to slightly yellow liquid and is known for its significant applications in various fields, including agrochemicals, pharmaceuticals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 3,5-bis(trifluoromethyl)benzene, followed by the reaction with thiourea to introduce the thiol group . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of 3,5-Bis(trifluoromethyl)benzenethiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)benzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzene derivatives. These products have significant applications in different industries, including pharmaceuticals and agrochemicals .

Scientific Research Applications

3,5-Bis(trifluoromethyl)benzenethiol is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3,5-Bis(trifluoromethyl)benzenethiol include:

Uniqueness

The uniqueness of this compound lies in the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity. This makes it a valuable intermediate in the synthesis of various complex organic molecules and enhances its applications in different fields .

Properties

IUPAC Name

3,5-bis(trifluoromethyl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6S/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAQWPZIMLLEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333802
Record name 3,5-Bis(trifluoromethyl)benzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130783-02-7
Record name 3,5-Bis(trifluoromethyl)benzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(trifluoromethyl)benzenethiol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3,5-bis(trifluoromethyl)benzenethiol contribute to reducing bacterial colonization on surfaces like PVC?

A: this compound can be covalently attached to the surface of polyvinyl chloride (PVC) through nucleophilic substitution. [] This modification alters the surface hydrophobicity of the PVC, which in turn significantly reduces the adherence of bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. [] This approach holds promise for developing medical devices with a lower risk of bacterial infection.

Q2: Can you elaborate on the interaction between this compound and glutathione (GSH) in biological systems?

A: this compound serves as a recognition unit for GSH. [, ] When incorporated into a probe design, the thiol group specifically reacts with GSH through nucleophilic substitution, leading to GSH depletion within cells. [, ] This interaction disrupts redox homeostasis and can enhance photodynamic therapy by increasing reactive oxygen species levels while simultaneously reducing GSH, a natural antioxidant. []

Q3: The research mentions "activatable probes" utilizing this compound. How does this activation mechanism work?

A: In the context of fluorescence probes, this compound acts as a fluorescence quenching group when linked to a fluorophore. [] Upon reaction with GSH, the thiol group is displaced, leading to the release of the fluorophore and a significant enhancement in fluorescence emission. [] This activation mechanism enables the highly sensitive and selective detection of GSH in vitro and in vivo. []

Q4: What is the significance of using this compound in the synthesis and modification of silver clusters?

A: this compound, when used in conjunction with other ligands like triphenylphosphine, allows for the synthesis of silver clusters with weakly coordinated solvent molecules on the surface. [] These solvent molecules can be easily displaced, making the cluster highly reactive and enabling further modifications. [] This property allows for fine-tuning the optical properties of the silver clusters and facilitates the creation of optically pure homochiral clusters through ligand exchange reactions. []

Q5: What are the structural characteristics of this compound?

A: this compound has the molecular formula C8H4F6S and a molecular weight of 246.17 g/mol. [] It exists as a colorless liquid at room temperature with a boiling point of 167 °C. [] The compound exhibits characteristic peaks in spectroscopic analyses, including infrared spectroscopy, 1H NMR, and 13C NMR, which can be used for its identification and characterization. []

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